molecular formula C10H12BrNO2 B6322591 Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate CAS No. 875782-96-0

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate

Cat. No.: B6322591
CAS No.: 875782-96-0
M. Wt: 258.11 g/mol
InChI Key: YITVYXPXJPUFPP-VIFPVBQESA-N
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Description

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-bromobenzaldehyde.

    Formation of Schiff Base: The 3-bromobenzaldehyde is reacted with an amine to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-2-oxo-3-phenylpropanoic acid, while reduction may produce 3-bromo-2-amino-3-phenylpropanol.

Scientific Research Applications

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-bromophenyl)propanoate: Similar structure but lacks the amino group.

    3-Bromo-L-phenylalanine: Similar structure but in the form of an amino acid.

    Methyl 3-(4-bromophenyl)propanoate: Bromine atom is at the para position instead of the meta position.

Uniqueness

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVYXPXJPUFPP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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